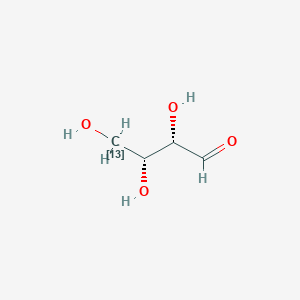

(2S,3R)-2,3,4-Trihydroxybutanal-13C-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C4H8O4 |

|---|---|

分子量 |

121.10 g/mol |

IUPAC名 |

(2S,3R)-2,3,4-trihydroxy(413C)butanal |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i2+1 |

InChIキー |

YTBSYETUWUMLBZ-NKJBUKNRSA-N |

異性体SMILES |

[13CH2]([C@H]([C@@H](C=O)O)O)O |

正規SMILES |

C(C(C(C=O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2, a stable isotope-labeled form of the naturally occurring monosaccharide D-Threose. This document is intended to be a valuable resource for researchers in the fields of metabolic analysis, drug development, and biochemistry, offering detailed information on the compound's characteristics, experimental protocols for its use, and its role in biological pathways.

Chemical and Physical Properties

This compound is a tetrose sugar in which one of the carbon atoms has been replaced with its stable isotope, carbon-13. This isotopic labeling makes it an invaluable tool for tracing metabolic pathways and as an internal standard in quantitative analytical studies.[1] The physical properties of the labeled compound are expected to be nearly identical to its unlabeled counterpart, D-Threose.

Table 1: General and Physical Properties of this compound and D-Threose

| Property | Value for this compound | Value for D-Threose (unlabeled) |

| IUPAC Name | (2S,3R)-2,3,4-Trihydroxy[2-13C]butanal | (2S,3R)-2,3,4-Trihydroxybutanal[2] |

| Synonyms | D-Threose-13C-2 | D-(-)-Threose, D-Threo-tetrose[2][3] |

| CAS Number | 90913-09-0 | 95-43-2[2][3][4] |

| Molecular Formula | C₃¹³CH₈O₄ | C₄H₈O₄[2][3][4] |

| Molecular Weight | ~121.10 g/mol | 120.10 g/mol [2][3][4] |

| Appearance | Colorless to light yellow liquid/syrup[3] | Syrup[3][5] |

| Melting Point | Not available | 130 °C[3] |

| Boiling Point | Not available | 144.07 °C (rough estimate)[3] |

| Density | Not available | 1.0500 g/cm³ (rough estimate)[3] |

| Solubility | Water: 50 mg/mL (with ultrasonic and warming) | Very soluble in water; slightly soluble in alcohol[4] |

| Optical Rotation | Not available | [α]D²⁰ -12.3° (c=4 in water)[4][6] |

| Storage | -20°C, protect from light, stored under nitrogen[1] | 2-8°C[3] |

Experimental Protocols

The primary application of this compound is in metabolic flux analysis and as an internal standard for quantification.[1] Below are generalized experimental protocols for its synthesis and analysis, which can be adapted based on specific research needs.

Synthesis of 13C-Labeled Monosaccharides

The synthesis of isotopically labeled sugars can be a complex process. A general approach involves starting with a commercially available, simpler 13C-labeled precursor and building the desired carbohydrate scaffold through a series of chemical reactions. For instance, a multi-step synthesis could start from a 13C-labeled mannose derivative to create more complex oligosaccharides.[7] A plausible synthetic route for a 13C-labeled tetrose like this compound would involve the protection of hydroxyl groups, chain shortening of a larger 13C-labeled hexose, and subsequent deprotection steps.

General Synthetic Workflow:

Analysis by Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of 13C-labeled sugars.[1][8] This method typically involves derivatization of the sugar to make it volatile, followed by separation and detection to determine the isotopic enrichment.

Methodology:

-

Sample Preparation: Extract the metabolites, including the 13C-labeled threose, from the biological sample.

-

Derivatization: The hydroxyl groups of the sugar are derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility.[1][8]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection in a mass spectrometer. The mass spectrum will show a shift in the molecular ion peak and fragment peaks corresponding to the incorporation of the 13C isotope.

-

Data Analysis: The relative abundance of the isotopologues is used to calculate the isotopic enrichment and metabolic flux.

Experimental Workflow for GC-MS Analysis:

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for analyzing the structure and isotopic labeling of carbohydrates.[9][10] 1H and 13C NMR can provide detailed information about the position of the 13C label within the molecule.

Methodology:

-

Sample Preparation: The labeled sugar is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

NMR Data Acquisition: 1H and 13C NMR spectra are acquired. Specific NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the proton and carbon signals.

-

Spectral Analysis: The chemical shifts and coupling constants in the 13C spectrum will be altered by the presence of the 13C isotope, allowing for its precise localization. The integration of signals can be used for quantification.

Biological Context: The Pentose Phosphate Pathway

(2S,3R)-2,3,4-Trihydroxybutanal, or D-Threose, as a tetrose sugar, is an intermediate in carbohydrate metabolism. While not a central component of glycolysis, its phosphorylated form can be an intermediate in the Pentose Phosphate Pathway (PPP).[11][12][13] The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for producing NADPH and the precursors for nucleotide biosynthesis.[11][12][13] The interconversion of sugars with different carbon numbers is a key feature of the non-oxidative phase of the PPP.

Diagram of the Pentose Phosphate Pathway (Non-Oxidative Phase):

Erythrose-4-phosphate, a diastereomer of threose-4-phosphate, is a key intermediate in the PPP.[14] It is conceivable that threose, after phosphorylation, could enter this pathway. By using this compound as a tracer, researchers can follow the fate of the 13C label as it is incorporated into other sugars in the pathway, providing valuable insights into the dynamics of carbohydrate metabolism.

Conclusion

This compound is a powerful tool for researchers investigating metabolic pathways and developing new therapeutic agents. Its well-defined chemical properties, coupled with advanced analytical techniques like mass spectrometry and NMR spectroscopy, allow for precise tracking and quantification of metabolic processes. This guide provides a foundational understanding of this isotopically labeled compound, offering a starting point for its application in cutting-edge scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. D-Threose | C4H8O4 | CID 439665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 95-43-2,D-(-)-THREOSE | lookchem [lookchem.com]

- 4. D-Threose [drugfuture.com]

- 5. Threose - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. A chemical synthesis of a multiply 13C-labeled hexasaccharide: A high-mannose N-glycan fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]

- 9. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cigs.unimo.it [cigs.unimo.it]

- 11. microbenotes.com [microbenotes.com]

- 12. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 13. Khan Academy [khanacademy.org]

- 14. Erythrose - Wikipedia [en.wikipedia.org]

Synthesis of ¹³C-Labeled D-Threose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹³C-labeled D-threose, a crucial isotopically labeled carbohydrate for various research applications, including metabolic studies and as a building block in the synthesis of complex molecules. The primary synthetic route detailed herein is the Kiliani-Fischer chain extension, a classical and reliable method in carbohydrate chemistry.

Introduction

D-Threose is a four-carbon aldose (a tetrose) that plays a role in various biological processes. The introduction of a stable isotope, such as carbon-13 (¹³C), into the D-threose molecule allows researchers to trace its metabolic fate and understand its incorporation into larger biomolecules without the complications of radioactive tracers. This guide focuses on the chemical synthesis of D-threose labeled at the C1 position, starting from the readily available three-carbon precursor, D-glyceraldehyde.

Synthetic Pathway: The Kiliani-Fischer Synthesis

The most direct and well-established method for synthesizing D-[1-¹³C]-threose is through the Kiliani-Fischer synthesis. This reaction sequence extends the carbon chain of an aldose by one carbon, proceeding through a cyanohydrin intermediate. The use of a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN) or sodium cyanide (Na¹³CN), ensures the incorporation of the isotope at the newly formed C1 position of the resulting sugars.

The Kiliani-Fischer synthesis starting from D-glyceraldehyde produces a mixture of two epimeric tetroses: D-[1-¹³C]-threose and D-[1-¹³C]-erythrose. These epimers differ only in the stereochemistry at the C2 position and must be separated in a subsequent purification step.

Logical Workflow of the Kiliani-Fischer Synthesis

Caption: Workflow of the Kiliani-Fischer synthesis for ¹³C-labeled D-threose.

Experimental Protocols

Step 1: Cyanohydrin Formation

-

Starting Material: Begin with a solution of D-glyceraldehyde in water.

-

Reaction: Add a solution of potassium cyanide-¹³C (K¹³CN) or sodium cyanide-¹³C (Na¹³CN) to the D-glyceraldehyde solution at a controlled temperature (typically around 0-5 °C) and slightly basic pH.

-

Mechanism: The ¹³C-cyanide ion acts as a nucleophile, attacking the carbonyl carbon of D-glyceraldehyde to form a mixture of two diastereomeric cyanohydrins.[1][2][3]

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Hydrolysis and Lactonization

-

Hydrolysis: The mixture of cyanohydrins is then hydrolyzed, typically by heating in the presence of an acid or base. This converts the nitrile group into a carboxylic acid, forming a mixture of D-[1-¹³C]-threonic acid and D-[1-¹³C]-erythronic acid.

-

Lactonization: Upon acidification, these aldonic acids will spontaneously form the more stable five-membered (gamma) lactones: D-[1-¹³C]-threonolactone and D-[1-¹³C]-erythronolactone.[4][5]

Step 3: Separation of Diastereomeric Lactones

-

Chromatography: The separation of the diastereomeric D-[1-¹³C]-threonolactone and D-[1-¹³C]-erythronolactone is the most critical step and can be achieved by column chromatography on silica gel or by fractional crystallization.[4] The different spatial arrangements of the hydroxyl groups in the two diastereomers lead to different polarities, allowing for their separation.

Step 4: Reduction to ¹³C-Labeled D-Threose

-

Reduction: The purified D-[1-¹³C]-threonolactone is then reduced to D-[1-¹³C]-threose. A common reducing agent for this transformation is sodium borohydride (NaBH₄) or a sodium amalgam.[4] The reduction should be carried out at a controlled pH to prevent side reactions.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the desired D-[1-¹³C]-threose is purified from the reaction mixture, typically by ion-exchange chromatography to remove salts, followed by crystallization or lyophilization.

Quantitative Data

Quantitative data for the synthesis of ¹³C-labeled D-threose is not extensively reported. However, based on the known yields of the Kiliani-Fischer synthesis for other carbohydrates, the following estimates can be made.

| Step | Product | Estimated Yield | Isotopic Enrichment |

| Cyanohydrin Formation & Hydrolysis | Mixture of D-[1-¹³C]-threonic and D-[1-¹³C]-erythronic acids | 60-70% | >99% (dependent on K¹³CN purity) |

| Separation | Purified D-[1-¹³C]-threonolactone | 40-50% (of the mixture) | >99% |

| Reduction | D-[1-¹³C]-threose | 70-80% | >99% |

| Overall | D-[1-¹³C]-threose | ~20-30% | >99% |

Note: Yields are highly dependent on the specific reaction conditions and the efficiency of the separation of diastereomers. The isotopic enrichment of the final product is primarily determined by the enrichment of the starting ¹³C-labeled cyanide. Commercially available D-[1-¹³C]-threose is typically offered with an isotopic purity of 99%.[6][7]

Characterization of ¹³C-Labeled D-Threose

The primary method for confirming the successful synthesis and isotopic labeling of D-[1-¹³C]-threose is Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹³C NMR: The ¹³C NMR spectrum will show a significantly enhanced signal for the C1 carbon due to the isotopic enrichment. The chemical shift of the C1 carbon in D-threose can be used for confirmation.[8]

-

¹H NMR: The ¹H NMR spectrum can be used to confirm the overall structure of the D-threose molecule.

-

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight of the labeled compound, which will be one mass unit higher than the unlabeled D-threose.

Signaling Pathways and Experimental Workflows

While there are no specific signaling pathways for the synthesis of D-threose, the experimental workflow can be visualized to guide the laboratory process.

Caption: Experimental workflow for the synthesis and analysis of D-[1-¹³C]-threose.

Conclusion

The synthesis of ¹³C-labeled D-threose via the Kiliani-Fischer synthesis is a feasible, albeit multi-step, process that provides access to this valuable research tool. Careful execution of the reaction steps, particularly the separation of the diastereomeric intermediates, is crucial for obtaining a pure product. The detailed workflow and proposed experimental guidelines in this document serve as a valuable resource for researchers embarking on the synthesis of isotopically labeled carbohydrates. The availability of ¹³C-labeled D-threose will continue to support advancements in metabolic research and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 3. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 5. Kiliani-Fischer_synthesis [chemeurope.com]

- 6. D-Threose (1-¹³C, 99%) 1.8% in HâO - Cambridge Isotope Laboratories, CLM-1139-0 [isotope.com]

- 7. D-THREOSE | Eurisotop [eurisotop.com]

- 8. researchgate.net [researchgate.net]

Structural Elucidation of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2, the isotopically labeled form of D-Threose. This document details the analytical techniques, experimental protocols, and metabolic significance of this compound, serving as a comprehensive resource for its application in metabolic research and drug development.

Introduction

(2S,3R)-2,3,4-Trihydroxybutanal, commonly known as D-Threose, is a four-carbon monosaccharide, an aldotetrose. The specific labeling of this molecule with a carbon-13 isotope at the C-2 position, creating this compound, provides a powerful tool for tracing its metabolic fate. Such stable isotope-labeled compounds are instrumental in metabolic flux analysis (MFA), enabling researchers to quantitatively track the flow of atoms through metabolic pathways. This guide focuses on the analytical methodologies required to confirm the structure and purity of this labeled sugar, a critical step before its use in complex biological experiments.[1][2][3][4][5][6][7][8]

Physicochemical Properties

The fundamental properties of the unlabeled parent compound, D-Threose, are summarized below. The introduction of a 13C isotope at the C-2 position results in a slight increase in molecular weight.

| Property | Value | Reference |

| IUPAC Name | (2S,3R)-2,3,4-trihydroxybutanal | [9] |

| Molecular Formula | C4H8O4 | [9] |

| Molecular Weight (unlabeled) | 120.10 g/mol | [9] |

| Monoisotopic Mass (unlabeled) | 120.04225873 Da | [9] |

| Molecular Weight (13C-2 labeled) | 121.10 g/mol | [10] |

| Appearance | Syrup | [11] |

| Solubility | Very soluble in water | [11] |

Structural Elucidation Methodologies

The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the non-destructive analysis of carbohydrate structures in solution.[12] For a 13C-labeled compound, both 1H and 13C NMR are essential.

Predicted 1H and 13C NMR Data for D-Threose (Unlabeled)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1 (CHO) | ~9.7 (aldehyde) | ~205 (aldehyde) |

| C2 (CHOH) | ~4.2 | ~72 |

| C3 (CHOH) | ~3.8 | ~71 |

| C4 (CH2OH) | ~3.7 | ~63 |

For This compound , the following changes in the 13C NMR spectrum are expected:

-

The signal for C-2 will be a singlet (in a proton-decoupled spectrum) and its chemical shift will be similar to the unlabeled compound.

-

In a proton-coupled 13C spectrum, the C-2 signal will appear as a doublet due to one-bond coupling with the directly attached proton (¹J C-H).

-

The presence of the 13C label at C-2 will introduce smaller two-bond (²J C-C) and three-bond (³J C-C) couplings to C-1, C-3, and C-4, which may be observable in high-resolution spectra or through specialized 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 13C-labeled compounds, MS confirms the incorporation of the heavy isotope.

Expected Mass Spectrum Fragmentation:

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its increased molecular weight. The fragmentation of underivatized sugars in mass spectrometry often involves a series of dehydration events and cleavage of the carbon-carbon bonds.[13][14]

| Ion | m/z (unlabeled) | m/z (13C-2 labeled) | Putative Fragment Structure |

| [M+H]+ | 121.05 | 122.05 | Protonated molecule |

| [M-H2O+H]+ | 103.04 | 104.04 | Loss of one water molecule |

| [M-2H2O+H]+ | 85.03 | 86.03 | Loss of two water molecules |

| C1-C2 fragment | - | - | Cleavage between C2 and C3 |

| C3-C4 fragment | - | - | Cleavage between C2 and C3 |

Note: The specific fragmentation pattern can be influenced by the ionization technique used (e.g., ESI, CI). The table presents a general prediction.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality data for structural elucidation.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, typically Deuterium Oxide (D2O), in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), for chemical shift referencing.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is particularly important for carbohydrates where proton signals are often crowded.[15]

-

1D 1H NMR: Acquire a standard 1D proton spectrum to observe the overall proton environment. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration.

-

1D 13C NMR: Acquire a proton-decoupled 13C spectrum. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification if needed.[12]

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is crucial for confirming the carbon skeleton and the position of the 13C label.

-

Mass Spectrometry Protocol (GC-MS)

For volatile analysis, derivatization of the sugar is typically required.[16][17][18]

Sample Derivatization (Methoximation and Silylation):

-

Dry a known amount of the sample under a stream of nitrogen.

-

Add a solution of methoxylamine hydrochloride in pyridine and heat to form the methoxime derivative of the aldehyde group.[17]

-

After cooling, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.[17]

-

The resulting volatile derivative is then ready for GC-MS analysis.

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column is typically used for separating sugar derivatives.

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

Temperature Program: A temperature gradient is used to elute the derivatized sugar.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) is commonly used, which will cause extensive fragmentation, providing a characteristic fingerprint of the molecule. Chemical Ionization (CI) can also be used to obtain a more prominent molecular ion peak.

-

Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-600).

-

Metabolic Significance and Application

This compound serves as a tracer to study the metabolic fate of D-threose. While not a major dietary carbohydrate, D-threose can be metabolized. Its phosphorylated form, erythrose-4-phosphate (formed from its diastereomer, D-erythrose), is a key intermediate in the Pentose Phosphate Pathway (PPP) .[19][20][21]

The PPP is a crucial metabolic pathway with two main functions:

-

Production of NADPH, which is essential for reductive biosynthesis and for protecting cells from oxidative stress.

-

Production of ribose-5-phosphate, a precursor for the synthesis of nucleotides and nucleic acids.[3][22][23]

By using this compound and analyzing the distribution of the 13C label in downstream metabolites of the PPP (such as other sugars, nucleotides, and amino acids), researchers can quantify the flux through this pathway under various physiological or pathological conditions.[9][24][25] This is particularly relevant in cancer research, where metabolic reprogramming, including alterations in the PPP, is a hallmark of cancer cells.

Visualizations

Experimental Workflow

Metabolic Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SMPDB [smpdb.ca]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. O-methylhydroxylamine;(2S,3R)-2,3,4-trihydroxybutanal | C5H13NO5 | CID 87280030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. D-Threose | C4H8O4 | CID 439665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. D-Threose (1-¹³C, 99%) 1.8% in HâO - Cambridge Isotope Laboratories, CLM-1139-0 [isotope.com]

- 11. Threose - Wikipedia [en.wikipedia.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. books.rsc.org [books.rsc.org]

- 16. GC-MS Determination of Sugar Composition - Glycopedia [glycopedia.eu]

- 17. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. General Concepts Related to Monosaccharide Analysis. - Glycopedia [glycopedia.eu]

- 19. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 22. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. massbank.eu [massbank.eu]

- 25. Human Metabolome Database: Showing metabocard for D-Erythrose (HMDB0250746) [hmdb.ca]

D-Threose and its Isotopologues: A Technical Guide to their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threose, a four-carbon monosaccharide, and its isotopically labeled analogues are emerging as significant molecules in biomedical research. While not a primary metabolite in central carbon metabolism, D-threose plays a crucial role in the formation of advanced glycation end-products (AGEs), exhibits potential as a therapeutic agent in oncology and neurodegenerative diseases, and serves as a key structural component of threose nucleic acid (TNA), a synthetic xeno-nucleic acid with implications for the origin of life and synthetic biology. This technical guide provides an in-depth overview of the biological significance of D-threose, with a focus on its involvement in cellular signaling, its applications in metabolic research through the use of its isotopologues, and detailed experimental protocols for its study.

Introduction

D-threose (C₄H₈O₄) is an aldotetrose, a simple sugar with four carbon atoms and an aldehyde functional group. Its biological significance extends beyond its role as a simple carbohydrate. It is a precursor in the synthesis of various biologically important molecules and has been implicated in both pathological and potentially therapeutic processes. The unique stereochemistry of D-threose distinguishes it from its epimer, D-erythrose, leading to distinct biological activities. The availability of isotopically labeled D-threose (isotopologues) has further enabled researchers to trace its metabolic fate and understand its role in complex biological systems.

Biological Significance of D-Threose

Role in Advanced Glycation End-products (AGEs) Formation

D-threose is a potent precursor of Advanced Glycation End-products (AGEs), which are harmful compounds that accumulate in the body and are implicated in aging and the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease. The reactivity of D-threose in glycation reactions is significantly higher than that of glucose.

Quantitative Data on Threose-mediated Glycation:

| Parameter | Value | Biological System | Reference |

| Threitol Level | 3.4 ± 0.8 µ g/lens | Human Lens | [1] |

Potential Therapeutic Applications

Preliminary studies suggest that D-threose and its derivatives may have therapeutic potential in several disease areas.

-

Neuroprotection: While direct evidence for D-threose is limited, related sugars like trehalose have shown neuroprotective effects, primarily through the induction of autophagy.[1][2][3] This provides a rationale for investigating similar mechanisms for D-threose.

-

Cancer Therapy: The epimer of D-threose, D-allose, has been shown to exhibit anti-cancer properties by modulating signaling pathways such as p38 MAPK and PI3K/AKT.[4][5] Given the structural similarity, D-threose is a candidate for similar investigations into its anti-proliferative effects. D-arabinose, another related sugar, has been shown to induce cell cycle arrest and autophagy in breast cancer cells via the p38 MAPK signaling pathway.[4]

Threose Nucleic Acid (TNA)

D-threose is the sugar backbone of Threose Nucleic Acid (TNA), a synthetic genetic polymer. TNA can form stable Watson-Crick base pairs with itself, DNA, and RNA, suggesting it could have been a progenitor to RNA in the early stages of life. TNA is also being explored for applications in synthetic biology and as a molecular tool.

D-Threose Isotopologues in Metabolic Research

Isotopically labeled D-threose is an invaluable tool for tracing its metabolic fate and quantifying its contribution to various metabolic pathways. Stable isotopes such as ¹³C and ²H (deuterium) are commonly used.

Applications of D-threose Isotopologues:

-

Metabolic Flux Analysis (MFA): By introducing ¹³C-labeled D-threose into a biological system, the distribution of the ¹³C label in downstream metabolites can be measured by mass spectrometry or NMR. This data can then be used in computational models to quantify the flux through various metabolic pathways.[6][7]

-

Tracing Glycation Pathways: Isotopically labeled D-threose can be used to track the formation of specific AGEs and to understand the kinetics and mechanisms of their formation in vitro and in vivo.

Signaling Pathways Modulated by D-Threose (and related sugars)

While direct evidence for D-threose modulating specific signaling pathways is still emerging, studies on its epimer, D-allose, and other related sugars provide strong indications of potential mechanisms of action.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis. D-arabinose has been shown to induce autophagy and cell cycle arrest in breast cancer cells through the activation of this pathway.[4]

TLR4/PI3K/AKT Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key regulator of the innate immune response and has been implicated in neuroinflammation. D-allose has been shown to inhibit this pathway, leading to neuroprotective effects.[8]

Experimental Protocols

Synthesis of [U-¹³C₄]D-threose (Adapted from general labeling protocols)

This protocol is an adapted conceptual workflow for the synthesis of uniformly ¹³C-labeled D-threose, starting from a commercially available labeled precursor.

Methodology:

-

Starting Material: [U-¹³C₆]D-Glucose.

-

Oxidative Cleavage: Perform oxidative cleavage of the C1-C2 bond of [U-¹³C₆]D-glucose using an oxidizing agent such as lead tetraacetate. This reaction yields [U-¹³C₄]D-erythrose.

-

Epimerization: Subject the resulting [U-¹³C₄]D-erythrose to base-catalyzed epimerization to convert it to a mixture of [U-¹³C₄]D-erythrose and [U-¹³C₄]D-threose.

-

Purification: Separate [U-¹³C₄]D-threose from the reaction mixture using high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

In Vitro Protein Glycation with D-Threose (Adapted from general protocols)

This protocol outlines a method for the in vitro glycation of a model protein, such as bovine serum albumin (BSA), with D-threose.[9][10]

Materials:

-

Bovine Serum Albumin (BSA)

-

D-threose

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium azide (as a preservative)

-

Dialysis tubing (10 kDa MWCO)

-

Spectrophotometer or fluorometer

-

SDS-PAGE equipment

Procedure:

-

Preparation of Glycation Solution: Prepare a solution of 10 mg/mL BSA and 50 mM D-threose in PBS (pH 7.4) containing 0.02% sodium azide.

-

Incubation: Incubate the solution at 37°C for a period of 1 to 4 weeks in a sterile environment. A control sample containing only BSA in PBS should be incubated under the same conditions.

-

Termination of Reaction: After the incubation period, dialyze the samples extensively against PBS at 4°C to remove unreacted D-threose.

-

Analysis of Glycation:

-

Fluorescence Spectroscopy: Measure the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm).

-

SDS-PAGE: Analyze the protein samples by SDS-PAGE to observe any cross-linking and changes in molecular weight.

-

Mass Spectrometry: For a more detailed analysis, the glycated protein can be digested and analyzed by LC-MS/MS to identify specific glycation sites.

-

Metabolic Tracing with [U-¹³C₄]D-threose in Cell Culture (Adapted from general protocols)

This protocol describes a general workflow for tracing the metabolism of ¹³C-labeled D-threose in cultured cells.[11][12]

Procedure:

-

Cell Culture: Culture the cells of interest to the desired confluency.

-

Labeling: Replace the normal culture medium with a medium containing [U-¹³C₄]D-threose at a known concentration. Incubate the cells for a specific period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled substrate.

-

Metabolite Extraction:

-

Rapidly quench metabolism by washing the cells with ice-cold PBS.

-

Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Separate the soluble metabolites from the protein pellet by centrifugation.

-

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of various metabolites.

-

Data Analysis: Determine the mass isotopologue distribution (MID) for each metabolite of interest. This data reflects the incorporation of ¹³C from D-threose. The MIDs can then be used for metabolic flux analysis.

Conclusion and Future Perspectives

D-threose is a multifaceted molecule with significant implications for both disease pathogenesis and therapeutic intervention. Its role as a potent glycating agent underscores its importance in the study of age-related and diabetic complications. The potential for D-threose and its derivatives to modulate key signaling pathways in cancer and neurodegenerative diseases opens up new avenues for drug discovery. Furthermore, the use of D-threose isotopologues in metabolic research is crucial for a deeper understanding of cellular metabolism and the mechanism of action of novel therapeutics. Future research should focus on elucidating the specific enzymatic pathways that metabolize D-threose, identifying its protein targets, and further exploring its therapeutic potential in preclinical and clinical studies. The development of more accessible and cost-effective methods for the synthesis of D-threose isotopologues will be critical to advancing research in this exciting field.

References

- 1. Trehalose Neuroprotective Effects on the Substantia Nigra Dopaminergic Cells by Activating Autophagy and Non-canonical Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of neuroprotection by trehalose: controversy surrounding autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. D-arabinose induces cell cycle arrest by promoting autophagy via p38 MAPK signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring cancer metabolism through isotopic tracing and metabolic flux analysis [dspace.mit.edu]

- 8. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. escholarship.org [escholarship.org]

A Technical Guide to (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2, an isotopically labeled form of D-Threose. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its commercial availability, key chemical data, and its application as an internal standard in analytical methodologies.

Introduction

(2S,3R)-2,3,4-Trihydroxybutanal, also known as D-Threose, is a four-carbon aldose monosaccharide. The ¹³C-2 designation indicates the specific incorporation of a stable carbon-13 isotope at the second carbon position. This isotopic labeling renders it an invaluable tool in metabolic research and quantitative analytical studies, particularly in mass spectrometry-based methods, by allowing it to be distinguished from its naturally abundant ¹²C counterpart. Its primary application is as an internal standard for the accurate quantification of unlabeled D-Threose in various biological matrices.

Commercial Availability and Physicochemical Properties

(2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 and its isotopologues are available from a select number of specialized chemical suppliers. Due to its niche application, it may also be available through custom synthesis services from companies specializing in isotopically labeled compounds.

Below is a summary of the available quantitative data from identified commercial suppliers.

| Property | MedChemExpress | Lab-Chemicals.com (for ¹³C-4) | Custom Synthesis Providers (Representative) |

| Product Name | (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 | (2S,3R)-2,3,4-Trihydroxybutanal-4-¹³C | Custom specified |

| CAS Number | 90913-09-0 | 90913-09-0 | Varies based on labeled position |

| Molecular Formula | C₃¹³CH₈O₄ | C₃H₈O₄¹³C | C₃¹³CH₈O₄ or other specified |

| Molecular Weight | 121.10 g/mol | 121.10 g/mol | ~121.10 g/mol |

| Purity | Not specified | ≥98% | Typically ≥98% |

| Isotopic Enrichment | Not specified | >98 atom % ¹³C | Custom specified |

| Appearance | Colorless to light yellow liquid | Not specified | Varies |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | Not specified | Typically -20°C or below |

| Solubility | H₂O: 50 mg/mL (412.88 mM; requires ultrasonic and warming) | Not specified | Varies |

Note: Custom synthesis suppliers such as Omicron Biochemicals, Inc., Creative Biolabs, and BOC Sciences can produce (2S,3R)-2,3,4-Trihydroxybutanal with ¹³C labels at various positions and with specified isotopic enrichment levels upon request.[1][2][][4][][6]

Experimental Protocols: Application as an Internal Standard in LC-MS/MS

The primary application of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 is as an internal standard for the accurate quantification of D-Threose in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed, representative methodology adapted from established protocols for the analysis of other carbohydrates in biological matrices.[7][8][9]

Objective: To quantify the concentration of D-Threose in a biological sample (e.g., plasma, cell lysate) using (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 as an internal standard.

1. Materials and Reagents:

-

(2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 (Internal Standard, IS)

-

Unlabeled (2S,3R)-2,3,4-Trihydroxybutanal (Analytical Standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium Acetate (or other suitable mobile phase modifier)

-

Biological matrix (e.g., plasma, cell lysate)

-

Protein precipitation agent (e.g., cold acetonitrile or methanol)

2. Preparation of Standard Solutions:

-

Internal Standard Stock Solution (IS Stock): Prepare a stock solution of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 in water at a concentration of 1 mg/mL.

-

Analytical Standard Stock Solution (AS Stock): Prepare a stock solution of unlabeled (2S,3R)-2,3,4-Trihydroxybutanal in water at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the AS Stock into the same biological matrix as the samples. The concentration range should bracket the expected concentration of the analyte in the samples. Add a constant, known amount of the IS Stock to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

3. Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of each sample, calibration standard, and QC sample, add a fixed volume of the IS Stock solution.

-

Add 3 volumes of cold acetonitrile (or other suitable protein precipitation agent) to precipitate proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 80:20 acetonitrile:water).

-

Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like sugars.

-

Mobile Phase A: Water with a suitable modifier (e.g., 2 mM ammonium acetate).

-

Mobile Phase B: Acetonitrile with the same modifier.

-

Gradient: A gradient elution is typically employed, starting with a high percentage of acetonitrile and gradually increasing the aqueous phase to elute the polar analytes.

-

Flow Rate: A typical flow rate for a standard analytical HILIC column is 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for carbohydrates.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

SRM Transitions:

-

Analyte (D-Threose): Determine the optimal precursor and product ions for unlabeled D-Threose. For example, the precursor ion could be the deprotonated molecule [M-H]⁻, and the product ion would be a characteristic fragment ion generated by collision-induced dissociation (CID).

-

Internal Standard (¹³C-2-D-Threose): Determine the corresponding precursor and product ions for the ¹³C-labeled internal standard. The precursor ion will have a mass shift corresponding to the number of ¹³C labels. The fragment ion may or may not have a mass shift depending on whether the labeled carbon is part of the fragment.

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for each SRM transition to maximize signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in all samples, calibration standards, and QCs.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analytical standard in the calibration standards.

-

Determine the concentration of D-Threose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2.

Caption: Experimental workflow for quantitative analysis using a labeled internal standard.

Caption: Principle of isotopic dilution mass spectrometry for accurate quantification.

References

- 1. rdchemicals.com [rdchemicals.com]

- 2. Custom Monosaccharide Synthesis Services - Creative Biolabs [creative-biolabs.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. omicronbio.com [omicronbio.com]

- 7. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Stability and Storage of 13C-Labeled Carbohydrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of 13C-labeled carbohydrates, essential molecules in metabolic research, drug development, and clinical diagnostics. Understanding the factors that influence the stability of these isotopically labeled compounds is paramount for ensuring the accuracy, reproducibility, and validity of experimental data. This document outlines the intrinsic stability of 13C-labeled carbohydrates, their primary degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Introduction to the Stability of 13C-Labeled Carbohydrates

Stable isotope-labeled compounds, including 13C-labeled carbohydrates, are chemically identical to their unlabeled counterparts in terms of their physical and chemical properties. The substitution of a 12C atom with a 13C atom does not significantly alter the molecule's inherent stability under typical storage and experimental conditions. However, like their unlabeled analogs, 13C-labeled carbohydrates are susceptible to degradation over time, influenced by environmental factors such as temperature, pH, and light. Proper handling and storage are therefore crucial to maintain their chemical and isotopic purity.

Primary Degradation Pathways

The principal degradation pathways for 13C-labeled carbohydrates mirror those of their unlabeled forms. These reactions can lead to the formation of impurities that may interfere with experimental results.

2.1. Thermal Degradation: Exposure to elevated temperatures can induce complex degradation reactions. In the solid state, this can lead to caramelization, a process involving the removal of water and the formation of various furan compounds and colored polymers. In the presence of amino acids, the Maillard reaction can occur, resulting in the formation of a complex mixture of products.

2.2. pH-Mediated Degradation: The stability of carbohydrates is significantly influenced by the pH of their solution.

-

Acidic Conditions: In acidic environments, 13C-labeled carbohydrates can undergo hydrolysis of glycosidic bonds (in the case of di- and polysaccharides) and acid-catalyzed dehydration, which can lead to the formation of 5-hydroxymethylfurfural (5-HMF) and other degradation products.[1]

-

Alkaline Conditions: In alkaline solutions, carbohydrates can undergo isomerization (e.g., glucose to fructose and mannose), enolization, and subsequent oxidation, fragmentation, and polymerization reactions.[2]

2.3. Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of carbohydrates. This can lead to the formation of various oxidation products. Therefore, it is crucial to protect 13C-labeled carbohydrates from light during storage and handling.

A conceptual overview of the degradation pathways is presented below.

Recommended Storage Conditions

To ensure the long-term stability and purity of 13C-labeled carbohydrates, the following storage guidelines are recommended. These are based on general knowledge of carbohydrate stability and information from commercial suppliers.

Table 1: Recommended Storage Conditions for 13C-Labeled Carbohydrates

| Form | Storage Temperature | Conditions | Recommended Duration |

| Solid (Lyophilized Powder) | Room Temperature (15-25°C) | Store in a tightly sealed, opaque container, protected from moisture. | Up to 5 years (periodic re-qualification recommended) |

| 2-8°C | For enhanced long-term stability. | Indefinite (with periodic re-qualification) | |

| -20°C | For optimal long-term preservation. | Indefinite (with periodic re-qualification) | |

| Aqueous Solution | 2-8°C | Sterile-filtered, stored in a tightly sealed, sterile, opaque container. | Short-term (days to weeks); prone to microbial growth. |

| -20°C | Aliquoted in single-use volumes to avoid repeated freeze-thaw cycles. | Up to 1 month.[3] | |

| -80°C | Aliquoted in single-use volumes to avoid repeated freeze-thaw cycles. | Up to 6 months.[3] |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to determine the shelf-life of 13C-labeled carbohydrates and to identify potential degradation products. The following protocols are based on established principles of stability testing.

4.1. Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This involves subjecting the 13C-labeled carbohydrate to conditions more severe than those used for accelerated stability testing.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

References

A Technical Guide to Natural Abundance Correction for ¹³C-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling, particularly with ¹³C, is a cornerstone technique in metabolic research, enabling the tracing of metabolic pathways and the quantification of flux. However, the naturally occurring abundance of heavy isotopes, primarily ¹³C, can significantly interfere with the interpretation of labeling patterns. This guide provides an in-depth overview of the principles and methods for correcting for natural isotopic abundance in ¹³C-labeling experiments, ensuring accurate and reliable data for applications in basic research and drug development.

The inherent presence of approximately 1.1% ¹³C in nature means that even in unlabeled compounds, a detectable fraction of molecules will contain one or more ¹³C atoms.[1][2] This natural isotopic distribution can obscure the true extent of labeling from an experimentally introduced ¹³C-tracer, leading to an overestimation of isotopic enrichment and inaccurate metabolic flux calculations. Therefore, a robust correction for this natural abundance is a critical step in the analysis of all stable isotope tracing experiments.

Principles of Natural Abundance Correction

The core principle of natural abundance correction is to mathematically distinguish between the isotopes incorporated from a labeled tracer and those already present in the molecules. This is typically achieved by using a correction matrix approach, which leverages the known natural isotopic distributions of all elements within a molecule of interest.

Natural Isotopic Abundance of Common Elements

The accurate correction for natural abundance relies on the precise knowledge of the isotopic distribution of each element in the analyte. The following table summarizes the natural abundances of the major stable isotopes for elements commonly found in biological molecules and derivatizing agents.

| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Sulfur | ³²S | 31.972071 | 94.93 |

| ³³S | 32.971458 | 0.76 | |

| ³⁴S | 33.967867 | 4.29 | |

| ³⁶S | 35.967081 | 0.02 | |

| Silicon | ²⁸Si | 27.976927 | 92.2297 |

| ²⁹Si | 28.976495 | 4.6832 | |

| ³⁰Si | 29.973770 | 3.0872 |

Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements.[3]

The Correction Matrix Method

The most common and robust method for natural abundance correction utilizes a correction matrix.[1][4][5] This method employs linear algebra to deconvolve the measured mass isotopomer distribution (MID) into the corrected MID, which represents the true incorporation of the ¹³C tracer.

The fundamental equation for this correction is:

M_measured = C * M_corrected

Where:

-

M_measured is the vector of the observed relative intensities of the mass isotopomers.

-

C is the correction matrix.

-

M_corrected is the vector of the corrected relative intensities of the mass isotopomers, representing the true labeling state.

To find the corrected intensities, the equation is rearranged to:

M_corrected = C⁻¹ * M_measured

Where C⁻¹ is the inverse of the correction matrix.

Constructing the Correction Matrix (C)

The correction matrix (C) is constructed based on the elemental formula of the analyte and the natural isotopic abundances of its constituent elements. Each column of the matrix represents the theoretical MID of a specific isotopologue (e.g., M+0, M+1, M+2, etc.) considering the contribution of naturally abundant heavy isotopes from all elements in the molecule.

For a molecule containing carbon, hydrogen, oxygen, and nitrogen, the correction matrix is the product of the individual elemental matrices:

C = C_C * C_H * C_O * C_N [1]

The individual elemental matrices are constructed based on the number of atoms of that element in the molecule and the natural abundances of its isotopes.

Experimental Protocols

A typical ¹³C labeling experiment followed by mass spectrometry analysis involves several key steps, from cell culture to data analysis.

Cell Culture and Isotope Labeling

-

Media Preparation : Prepare a labeling medium by supplementing a base medium, often deficient in the nutrient to be labeled (e.g., glucose-free DMEM), with the desired concentration of the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) and other necessary components like dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled nutrients.

-

Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency.

-

Labeling : Remove the growth medium, wash the cells with phosphate-buffered saline (PBS), and introduce the pre-warmed labeling medium. The duration of labeling will depend on the specific metabolic pathway and the time required to reach isotopic steady state.

Metabolite Extraction

-

Metabolism Quenching : To halt enzymatic activity and preserve the metabolic state, rapidly quench the cells. This is typically done by placing the culture plates on ice and aspirating the labeling medium.

-

Washing : Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.

-

Extraction : Add a pre-chilled extraction solvent, commonly 80% methanol, to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sample Preparation : Centrifuge the cell lysate to pellet proteins and cell debris. The supernatant containing the metabolites is then collected and dried, typically using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.[6]

LC-MS/MS Analysis

-

Sample Reconstitution : Prior to analysis, reconstitute the dried metabolite extracts in a suitable solvent, often the initial mobile phase of the liquid chromatography (LC) method.

-

Chromatography : Separate the metabolites using an appropriate LC method. For polar metabolites, such as those in central carbon metabolism, Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used.

-

Mass Spectrometry : Analyze the eluted metabolites using a mass spectrometer. A high-resolution mass spectrometer is advantageous for resolving isotopologues with small mass differences.[7] Data is typically acquired in full scan mode to capture the entire mass isotopomer distribution of the target analytes.

Data Analysis Workflow

The raw data from the mass spectrometer requires several processing steps to obtain the final, corrected mass isotopomer distributions.

Logical Flow of Natural Abundance Correction

The algorithm for natural abundance correction involves a series of defined steps to transform the measured data into a corrected format that accurately reflects the experimental labeling.

Conclusion

Accurate correction for the natural abundance of stable isotopes is a non-negotiable step in metabolomics studies that utilize ¹³C-labeled tracers. The methodologies outlined in this guide, particularly the correction matrix approach, provide a robust framework for obtaining reliable data on isotopic enrichment. By carefully implementing these experimental and computational workflows, researchers can confidently interpret their labeling data to gain deeper insights into metabolic pathways, which is crucial for advancing our understanding of cellular physiology and for the development of novel therapeutic strategies.

References

- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Unraveling Cellular Metabolism: An In-depth Technical Guide to Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling has emerged as an indispensable tool in metabolic research, offering an unparalleled window into the dynamic and intricate network of biochemical reactions that sustain life. By tracing the fate of atoms through metabolic pathways, researchers can gain profound insights into cellular physiology, identify novel drug targets, and elucidate the mechanisms of disease. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies essential for leveraging the power of isotopic labeling in metabolic research and drug development.

Core Principles of Isotopic Labeling

At its heart, isotopic labeling involves the use of molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope.[1] Common isotopes employed in metabolic research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[1] These heavier isotopes are chemically identical to their more abundant counterparts (e.g., ¹²C, ¹⁴N, and ¹H), allowing them to be processed by cellular machinery without significantly altering biological processes.[1]

The fundamental concept is to introduce these labeled compounds, or "tracers," into a biological system—be it cultured cells, tissues, or whole organisms—and monitor their incorporation into downstream metabolites.[2][3] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the labeled molecules.[2][3] The resulting data on isotopic enrichment and the distribution of labeled atoms (isotopologues) provide a dynamic readout of metabolic pathway activity, or "flux."[2]

Key Methodologies in Isotopic Labeling

Two predominant techniques that utilize stable isotopes for quantitative analysis of metabolic processes are ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[4] The workflow typically involves feeding cells a ¹³C-labeled substrate, such as [U-¹³C]-glucose, and then measuring the isotopic enrichment in downstream metabolites, often the proteinogenic amino acids.[4] Mathematical models are then employed to deduce the fluxes through various pathways that best explain the observed labeling patterns.[4]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method for quantitative proteomics that can also provide insights into metabolic processes.[5] In a typical SILAC experiment, two populations of cells are cultured in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) forms of essential amino acids, such as arginine and lysine.[5] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[5] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control), combined, and analyzed by mass spectrometry. The relative abundance of proteins between the two conditions can be accurately quantified by comparing the signal intensities of the light and heavy peptide pairs.[5]

Data Presentation: Quantitative Insights into Metabolic Reprogramming

The quantitative data generated from isotopic labeling experiments are crucial for understanding metabolic phenotypes. The following tables summarize representative data from studies investigating metabolic alterations in cancer and the effects of drug treatment.

Table 1: Comparative Metabolic Fluxes in Cancer vs. Normal Cells

This table presents a simplified summary of relative metabolic fluxes determined by ¹³C-MFA, comparing cancer cells to their normal counterparts. Fluxes are normalized to the glucose uptake rate.

| Metabolic Pathway | Reaction | Relative Flux (Cancer Cells) | Relative Flux (Normal Cells) | Fold Change |

| Glycolysis | Glucose -> Pyruvate | 1.8 | 1.0 | 1.8x Increase |

| Pyruvate -> Lactate | 1.5 | 0.5 | 3.0x Increase | |

| TCA Cycle | Pyruvate -> Acetyl-CoA (PDH) | 0.3 | 0.5 | 0.6x Decrease |

| Glutamine -> α-Ketoglutarate | 1.2 | 0.8 | 1.5x Increase | |

| Pentose Phosphate Pathway | G6P -> Ribose-5P | 0.4 | 0.2 | 2.0x Increase |

| Fatty Acid Synthesis | Acetyl-CoA -> Palmitate | 0.6 | 0.3 | 2.0x Increase |

Data are representative and compiled from multiple sources for illustrative purposes.[6][7]

Table 2: Quantitative Proteomics of Drug-Treated Cells using SILAC

This table illustrates the type of quantitative data obtained from a SILAC experiment comparing protein abundance in drug-treated cells versus a vehicle control.

| Protein | Gene | Cellular Function | Log2 (Drug/Vehicle Ratio) | Regulation |

| Hexokinase 2 | HK2 | Glycolysis | 1.58 | Upregulated |

| Pyruvate Kinase M2 | PKM2 | Glycolysis | 1.25 | Upregulated |

| Lactate Dehydrogenase A | LDHA | Lactate Production | 1.70 | Upregulated |

| ATP citrate lyase | ACLY | Fatty Acid Synthesis | -1.32 | Downregulated |

| Fatty Acid Synthase | FASN | Fatty Acid Synthesis | -1.58 | Downregulated |

| Caspase-3 | CASP3 | Apoptosis | 2.05 | Upregulated |

Data are representative and compiled from multiple sources for illustrative purposes.[8]

Experimental Protocols

Detailed and meticulous experimental protocols are paramount for the success of isotopic labeling studies. Below are summarized methodologies for key experiments.

Protocol 1: ¹³C-Glucose Tracing in Mammalian Cells

-

Cell Culture: Plate mammalian cells and grow to the desired confluency in standard culture medium.

-

Isotope Labeling: Replace the standard medium with a medium containing [U-¹³C]-glucose and culture for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.

-

Metabolite Extraction: Aspirate the labeling medium and rapidly quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate.

-

Sample Preparation: Centrifuge the lysate to pellet protein and cellular debris. Collect the supernatant containing the polar metabolites. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopologue distribution of key metabolites.

-

Data Analysis: Correct the raw MS data for natural isotope abundance and calculate the fractional contribution of the tracer to each metabolite pool. Use this data for metabolic flux analysis.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

-

Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing natural abundance lysine and arginine), and the other in "heavy" SILAC medium (containing ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine) for at least five cell doublings to ensure complete incorporation.

-

Experimental Treatment: Treat the "heavy" labeled cells with the experimental condition (e.g., drug) and the "light" labeled cells with the control condition (e.g., vehicle).

-

Cell Lysis and Protein Quantification: Harvest and lyse the cells from both populations. Determine the protein concentration for each lysate.

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease, typically trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

Mandatory Visualizations: Pathways and Workflows

Visualizing complex biological systems and experimental procedures is crucial for comprehension and communication. The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and workflows.

References

- 1. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A graph-based approach to analyze flux-balanced pathways in metabolic networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Metabolic Flux Profiling of Melanoma Cell Lines: BEYOND THE WARBURG EFFECT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of D-Threose in Central Carbon Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-Threose is a four-carbon aldose monosaccharide (a tetrose) that is not considered a primary substrate within central carbon metabolism.[1][2] Unlike glucose or fructose, there are no well-defined, high-flux pathways for its catabolism to yield energy or biosynthetic precursors. However, D-threose and its derivatives interact with metabolic processes in several significant, albeit indirect, ways. Its primary relevance to researchers lies in its role as a precursor to Advanced Glycation End-products (AGEs), its interaction with specific metabolic enzymes as a substrate or inhibitor, and its use as a building block for synthetic nucleic acids. This guide provides a comprehensive overview of the known enzymatic interactions of threose, its role in non-enzymatic glycation, and detailed experimental protocols for its study.

Introduction: D-Threose in a Metabolic Context

D-threose (C₄H₈O₄) is a stereoisomer of D-erythrose.[3] While its epimer, D-erythrose-4-phosphate, is a key intermediate in the Pentose Phosphate Pathway (PPP), D-threose does not appear to have a comparable role.[4][5] The literature suggests that the metabolic impact of threose, particularly its L-isomer which arises from ascorbic acid degradation, is more closely linked to pathological processes like protein glycation rather than serving as a direct fuel source.[6] Research applications utilize D-threose as a tool to investigate specific enzyme functions and in the development of novel therapeutic strategies and materials.[7] It is also a foundational component of Threose Nucleic Acid (TNA), an artificial genetic polymer, highlighting its importance in synthetic biology.[8]

Enzymatic Interactions with Metabolic Pathways

While a dedicated catabolic pathway for D-threose is not established, its derivatives are known to interact with key enzymes in central metabolism. These interactions are primarily reductive or inhibitory.

Reduction by Aldose Reductase

L-threose, a significant degradation product of ascorbic acid, is a substrate for aldose reductase (EC 1.1.1.21).[6] This enzyme, part of the polyol pathway, typically reduces glucose to sorbitol. In the lens and other tissues, aldose reductase can detoxify L-threose by reducing its aldehyde group to a hydroxyl group, forming L-threitol.[2][6] This reaction is considered a detoxification pathway, preventing the highly reactive L-threose from glycating proteins.[2]

Inhibition of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)

A phosphorylated derivative, D-threose 2,4-diphosphate, has been identified as an inhibitor of D-glyceraldehyde 3-phosphate dehydrogenase (GAPDH, EC 1.2.1.12), a critical enzyme in the glycolytic pathway.[9][10] By inhibiting GAPDH, this threose derivative can disrupt the flow of carbon through glycolysis, affecting cellular energy production.[5]

Isomerization Reactions

In some organisms, D-threose can be enzymatically interconverted with other tetroses. For instance, an isomerase (EC 5.1.3) from the bacterium Thermotoga maritima can catalyze the reversible reaction between D-threose and D-erythrulose.[11] Additionally, D-arabinose isomerase has been used to produce D-threose from an erythrulose mixture, demonstrating enzymatic pathways for its synthesis.[12]

Data Presentation: Quantitative Analysis of Enzymatic Interactions

Quantitative data on D-threose metabolism is scarce. The most well-characterized interaction is the reduction of its L-isomer by aldose reductase.

Table 1: Kinetic Parameters for L-Threose with Aldose Reductase

| Substrate | Enzyme | Organism | Kₘ (mM) | Vₘₐₓ | Assay Conditions | Reference |

|---|

| L-Threose | Aldose Reductase (purified) | Rat (Lens) | 0.71 | Not Reported | Not Specified |[2] |

Table 2: Other Known Enzymatic Interactions of Threose and Its Derivatives

| Compound | Enzyme | Interaction Type | Pathway Affected | Note | Reference(s) |

|---|---|---|---|---|---|

| D-Threose 2,4-diphosphate | Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | Inhibition | Glycolysis | A potent inhibitor of a key glycolytic enzyme. Quantitative Ki value not available in abstract. | [9][10] |

| D-Threose | Isomerase (EC 5.1.3) | Substrate | Tetrose Metabolism | Reversibly converted to D-erythrulose. | [11] |

| D,L-Erythrulose | D-Arabinose Isomerase | Product | Tetrose Metabolism | D-threose is produced from the substrate mixture. |[12] |

Signaling Pathways and Logical Relationships

The interactions of threose derivatives can be visualized as interventions in established metabolic pathways.

References

- 1. bmrservice.com [bmrservice.com]

- 2. Studies on L-threose as substrate for aldose reductase: a possible role in preventing protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 5. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Nucleic acid - Wikipedia [en.wikipedia.org]

- 9. D-Threose 2,4-diphosphate inhibiton of D-glyceraldehyde 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reaction Details [sabiork.h-its.org]

- 12. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic and Metabolic Analysis of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, analytical methodologies, and biological significance of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2. This isotopically labeled monosaccharide, a derivative of D-Erythrose, serves as a powerful tracer for metabolic flux analysis and related research in drug development. While specific raw spectroscopic data for this exact isotopologue is not widely published, this guide synthesizes expected data based on known principles of carbohydrate spectroscopy and provides detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a stable, non-radioactive isotopologue of the four-carbon aldose, D-Erythrose. The incorporation of a carbon-13 isotope at the C-2 position allows for its distinction from its unlabeled counterpart in mass spectrometry and imparts unique characteristics in NMR spectroscopy.

| Property | Value |

| Systematic Name | This compound |

| Common Name | D-Erythrose-2-13C |

| Molecular Formula | C₃¹³CH₈O₄ |

| Molecular Weight | 121.10 g/mol |

| Appearance | Colorless to light yellow liquid or syrup |

| Solubility | Highly soluble in water |

| Primary Application | Tracer for metabolic pathway analysis |

Spectroscopic Data

The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR spectroscopy is a cornerstone for the structural elucidation of carbohydrates. For this compound, both ¹H and ¹³C NMR are critical. The presence of the ¹³C label at the C-2 position will result in characteristic ¹³C-¹³C and ¹³C-¹H coupling constants, providing unambiguous confirmation of the label's position.

Expected ¹³C NMR Chemical Shifts (in D₂O):

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C-1 (Aldehyde) | ~95-98 | The chemical shift can vary depending on the hydration state (gem-diol formation). |

| C-2 | ~72-75 | ¹³C-labeled center. Will exhibit a strong, distinct signal and show coupling to adjacent ¹³C and ¹H atoms. |

| C-3 | ~70-73 | Will show a J-coupling interaction with the labeled C-2. |

| C-4 | ~62-65 | The primary alcohol carbon. |

Expected ¹H NMR Chemical Shifts (in D₂O):

| Proton | Expected Chemical Shift (ppm) | Notes |

| H-1 | ~5.1-5.3 | The aldehyde proton signal may be broad or absent due to hydration and exchange. |

| H-2 | ~3.9-4.1 | Will show a large one-bond ¹³C-¹H coupling constant (¹JC-H ≈ 140-150 Hz) due to the adjacent ¹³C label. |

| H-3 | ~3.7-3.9 | |

| H-4, H-4' | ~3.6-3.8 | Protons on the primary alcohol carbon. |

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of the labeled compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact mass.